methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride
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Overview
Description
Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride is an organic compound with a complex structure that includes an amino group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a subsequent reaction with an appropriate amine source. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. Purification steps, including distillation and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amino derivatives .
Scientific Research Applications
Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in hydrolysis reactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino esters and methylated derivatives, such as methyl (2E)-5-amino-5-methylhexanoate and methyl (2E)-5-amino-5-methylhex-2-enoate .
Uniqueness
Methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO2 |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (E)-5-amino-5-methylhex-2-enoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2,9)6-4-5-7(10)11-3;/h4-5H,6,9H2,1-3H3;1H/b5-4+; |
InChI Key |
RWBZWBLPPVJWFX-FXRZFVDSSA-N |
Isomeric SMILES |
CC(C)(C/C=C/C(=O)OC)N.Cl |
Canonical SMILES |
CC(C)(CC=CC(=O)OC)N.Cl |
Origin of Product |
United States |
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